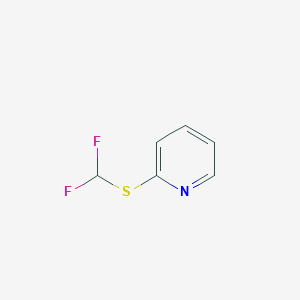
2-((Difluoromethyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Difluoromethyl)thio)pyridine is a compound of significant interest in medicinal and agricultural chemistry. This compound features a pyridine ring substituted with a difluoromethylthio group, which imparts unique chemical and biological properties. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Difluoromethyl)thio)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-2-thiol with difluoromethyl chloride (CF2HCl) in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature . Another method involves the use of potassium hydroxide (KOH) and dimethoxyethane (DME) as solvents, with CF2HCl gas bubbled into the mixture .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Difluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organometallics, and acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the difluoromethylthio group.
Substitution: A wide range of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-((Difluoromethyl)thio)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement in drug design.
Medicine: Explored for its activity in quorum sensing inhibition and biofilm formation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-((Difluoromethyl)thio)pyridine exerts its effects involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere for alcohol, thiol, and amine moieties, enhancing the compound’s binding affinity and specificity . In quorum sensing inhibition, it disrupts communication pathways in bacteria, reducing biofilm formation and virulence .
Comparaison Avec Des Composés Similaires
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the thio substitution.
2-(Trifluoromethyl)thio)pyridine: Contains a trifluoromethyl group instead of difluoromethyl.
2-(Methylthio)pyridine: Features a methylthio group instead of difluoromethyl.
Uniqueness: 2-((Difluoromethyl)thio)pyridine is unique due to the presence of both the difluoromethyl and thio groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNCMUSLJBGOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
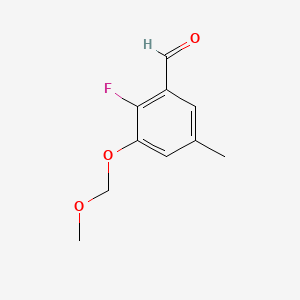

![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)
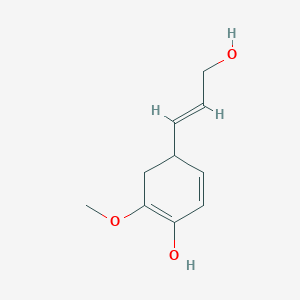
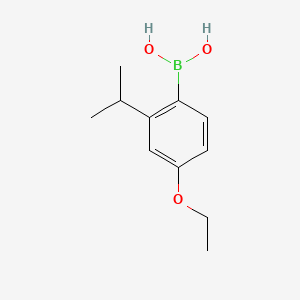
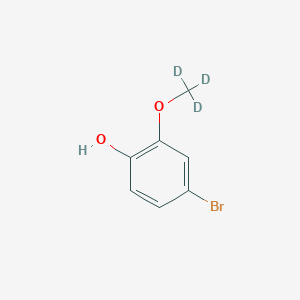
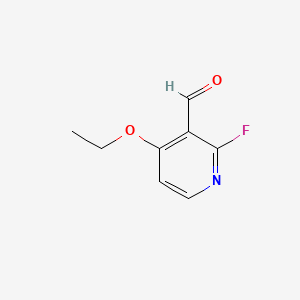
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
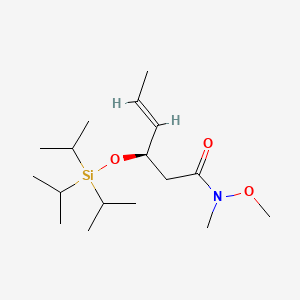
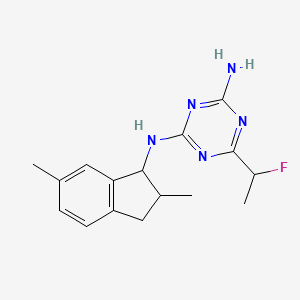
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
